molecular formula C10H8N2S2 B1663999 2,2'-Dithiodipyridine CAS No. 2127-03-9

2,2'-Dithiodipyridine

Cat. No. B1663999
CAS RN: 2127-03-9
M. Wt: 220.3 g/mol
InChI Key: HAXFWIACAGNFHA-UHFFFAOYSA-N
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Description

2,2’-Dithiodipyridine, also known as 2,2’-Dipyridyl disulfide, is a reagent used in molecular biology as an oxidizing agent . It is also used in peptide synthesis and for detecting thiols . It is an organic disulfide and a member of pyridines .


Synthesis Analysis

2,2’-Dithiodipyridine mediates inter-unit disulfide cross-linking . It interacts with carbon nucleophiles to yield thiopyridyl derivatives .


Molecular Structure Analysis

The molecular formula of 2,2’-Dithiodipyridine is C10H8N2S2 . Its molecular weight is 220.314 . The IUPAC Standard InChI is InChI=1S/C10H8N2S2/c1-3-7-11-9 (5-1)13-14-10-6-2-4-8-12-10/h1-8H .


Physical And Chemical Properties Analysis

2,2’-Dithiodipyridine is a powder with a melting point of 56-58 °C (lit.) . It has a molecular weight of 220.31 .

Scientific Research Applications

Determination of Sulfhydryl Groups

2,2'-Dithiodipyridine is utilized in procedures for determining sulfhydryl (SH) groups in biological materials and simple compounds. This process involves the reaction of 2,2'-dithiodipyridine with thiols, forming 2- or 4-thiopyridone, which can be measured through ultraviolet absorption. This method is capable of determining very small amounts of SH groups, making it a valuable tool in biochemical research (Grassetti & Murray, 1967).

Complexation with Metal Ions

2,2'-Dithiodipyridine serves as a complexing agent in the formation of metal complexes, such as with cobalt(II) halides. The complexes formed have been characterized through various spectroscopic methods, enhancing the understanding of their structure and properties (Ferraro, Murray, & Wieckowicz, 1972).

Biochemical Studies on Calcium Release

Research indicates that 2,2'-dithiodipyridine triggers calcium release from sarcoplasmic reticulum vesicles. It specifically oxidizes free SH sites via a thiol-disulfide exchange reaction, thus increasing calcium permeability. This discovery provides insights into the mechanism of calcium release and regulation in biological systems (Zaidi et al., 1989).

Enzyme Activation and Protection

2,2'-Dithiodipyridine has been shown to activate and protect certain enzymes, such as aldehyde dehydrogenase, against inactivation. This suggests its potential utility in studying enzyme dynamics and mechanisms (Kitson, 1979).

Influence on Cytoplasmic Free Ca2+ Concentration

It is used in studies exploring the effect of thiol oxidation on the concentration of cytoplasmic free calcium in cells. This research contributes to the understanding of cellular signaling and homeostasis mechanisms (Islam et al., 1997).

Analysis in Biochemistry and Pharmacology

2,2'-Dithiodipyridine has been employed in biochemical pharmacology for studying the effects of thiol-oxidizing agents on cells and enzymes. This research aids in elucidating the cellular mechanisms and interactions of thiol groups (Grassetti & Murray, 1967).

Safety And Hazards

2,2’-Dithiodipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(pyridin-2-yldisulfanyl)pyridine
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InChI

InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H
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InChI Key

HAXFWIACAGNFHA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
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DSSTOX Substance ID

DTXSID70175517
Record name 2,2'-Dipyridyl disulfide
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Molecular Weight

220.3 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2,2'-Dithiodipyridine
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Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

2,2'-Dithiodipyridine

CAS RN

2127-03-9
Record name 2,2′-Dipyridyl disulfide
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Record name 2,2'-Dithiodipyridine
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Synthesis routes and methods I

Procedure details

RA-NAH prepared in the item (1) above was weighed in an amount of 10.4 mg, and dissolved in 2 ml of 0.1 M sodium chloride-0.1 M phosphate buffer (pH 7.5). 80 μl of a solution of 5 mM N-succinimidyl-3-(2-pyridyldithio)propionate (hereinafter, referred to as “SPDP”, Sigma-Aldrich Co.) dissolved in ethanol was added thereto, and the PDP reaction was carried out at room temperature for 30 minutes. The solution was dialyzed against distilled water to remove excessive SPDP, followed by freeze-drying, to thereby yield 9.5 mg of a freeze-dried product of PDP-NAH.
Name
( 1 )
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
80 μL
Type
reactant
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Name
N-succinimidyl-3-(2-pyridyldithio)propionate
Quantity
0 (± 1) mol
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Name
SPDP
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0 (± 1) mol
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2 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

According to the general two-step method, 10.4 mg (0.071 μmol, 1.174 ml) of naked antibody hu2H11 with an initial concentration of 8.86 mg/ml are treated with 7 eq. of the N-hydroxy-succinimidyl ester of 4-(2-pyridyldithio)butanoic acid (0.16 mg, 0.496 μmol) dissolved in 34.2 μl of DMA such that the final antibody concentration is 8 mg/ml in the mixture. After purification, 2.2 ml of modified antibody hu2H11 at a concentration of 4.28 mg/ml (9.42 mg, 91%) are Obtained with, on average, 4.68 pyridyldisulfide molecules per antibody. 1.68 ml (7.2 mg, 0.049 μmol) of modified antibody hu2H11 are treated with 1.03 mg of (E)-(3S,10R,16S)-10-(3-chloro-4-methoxy-benzyl)-3-isobutyl-16-[(S)-1-((2R,3R)-3-{4-[4-(4-mercapto-4-methylpentanoyl)piperazin-1-ylmethyl]phenyl}oxiranyl)ethyl]-6,6-dimethyl-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetraone (compound Ex. 1, 1.148 μmol) dissolved in 101.2 μl of DMA. After purification on Superdex in the presence of 10% NMP and concentration on Amicon Ultra-15, the final change of buffer is performed in an aqueous pH 6.5 buffer containing 0.01 M of phosphate and 0.14 M of NaCl. 1.5 ml of conjugate Ex. 9 are thus obtained at a concentration of 1.1 mg/ml with, on average, 3 cryptophycin derivatives per antibody (HRMS) and a monomer purity of 99.9%.
[Compound]
Name
N-hydroxy-succinimidyl ester
Quantity
0 (± 1) mol
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Quantity
0.16 mg
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Reaction Step One
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34.2 μL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Dithiodipyridine
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2,2'-Dithiodipyridine
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Reactant of Route 6
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Citations

For This Compound
2,540
Citations
S Dhara, S Dey, S Panda, GK Lahiri - Inorganic Chemistry, 2022 - ACS Publications
This article deals with the S–S bond scission of the model substrate 2,2′-dithiodipyridine (DTDP) in the presence of a selective set of metal precursors: Ru II (acac) 2 , [Ru II Cl 2 (PPh 3 …
Number of citations: 3 pubs.acs.org
HIS Nogueira, SMG Cruz… - Journal of Raman …, 2003 - Wiley Online Library
A detailed vibrational study on the isomers 2,2′‐dithiodipyridine and 4,4′‐dithiodipyridine was carried out. These organic ligands are of great interest as possible linkers in the …
M Pan, WX Zhou, WY Ma, J Niu, J Li - Journal of Coordination …, 2014 - Taylor & Francis
Three copper complexes constructed with sulfur-bridged bis-pyridine ligands 2,2′-dithiodipyridine (dtdp) and di-2-pyridyl sulfide (dps), [Cu 2 (dps) 2 (H 2 O) 2 (μ-SO 4 ) 2 ]·(H 2 O) 2 (1), …
Number of citations: 6 www.tandfonline.com
ME Bridson, WR Walker - Australian Journal of Chemistry, 1974 - CSIRO Publishing
The following cobalt(11) complexes containing the chelate 2,2'-dithiodipyridine (αdtp) and the isomeric chelate 4,4'-dithiodipyridine (γdtp)* have been prepared and investigated: Co(…
Number of citations: 10 www.publish.csiro.au
JR Ferraro, BB Murray, NJ Wieckowicz - Journal of Inorganic and Nuclear …, 1972 - Elsevier
The use of 2,2′-dithiopyridine (2,2′-DTDP) and 4,4′-dithiopyridine (4,4′-DTDP) as complexing agents is reported for the first time. The complexes CoCl 2 (2,2′-DTDP), CoBr 2 (2,2…
Number of citations: 17 www.sciencedirect.com
H Gökce, S Bahçeli - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
In this study the elemental analysis results, molecular geometries, vibrational and electronic absorption spectra of free 2,2′-dithiodipyridine(C 10 H 8 N 2 S 2 ), (or DTDP) (with synonym…
Number of citations: 55 www.sciencedirect.com
AO PEDERSEN, J JACOBSEN - European Journal of …, 1980 - Wiley Online Library
The kinetics for exchange between an aromatic disulphide and the thiol group in human and bovine albumin as well as in glutathione were investigated in the pH range 2.5–9.8. For …
Number of citations: 190 febs.onlinelibrary.wiley.com
HIS Nogueira, PCR Soares-Santos… - Journal of Materials …, 2002 - pubs.rsc.org
Silver nanostructured thin films stabilized by 2,2′-dithiodipyridine (2dtpy) were prepared. The Ag nanoparticles were obtained by treating the complex [Ag(2dtpy)]NO3 with NaBH4 in a …
Number of citations: 25 pubs.rsc.org
I Brito, A Mundaca, A Cárdenas… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title disulfide, (5-O2NC5H3N)2S2 or C10H6N4O4S2, the molecule has a center of inversion. All bond lengths and angles are within normal ranges, and the molecules are linked …
Number of citations: 11 scripts.iucr.org
DR Grassetti, JF Murray Jr - Analytical Biochemistry, 1967 - Elsevier
The Use of 2,2’-Dithiodipyridine in the Determination of Glutathione and of Triphosphopyridine Nucleotide by Enzymatic Cycling Page 1 ANALYTICAL BIOCHEMISTRY 21, 427434 (…
Number of citations: 30 www.sciencedirect.com

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